molecular formula C6H11NO2 B3029339 Ethyl 3-aminocrotonate CAS No. 626-34-6

Ethyl 3-aminocrotonate

Cat. No.: B3029339
CAS No.: 626-34-6
M. Wt: 129.16 g/mol
InChI Key: YPMPTULBFPFSEQ-PLNGDYQASA-N
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Description

Ethyl 3-aminocrotonate is an organic compound with the molecular formula C6H11NO2. It is a versatile intermediate used in various chemical syntheses. The compound is characterized by the presence of an amino group and an ester group, making it a valuable building block in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-aminocrotonate can be synthesized through the reaction of ethyl acetoacetate with ammonium acetate. The reaction is typically carried out in ethanol at room temperature for about 20 hours. The reaction mixture is then treated with dichloromethane, ammonium hydroxide, and potassium carbonate, followed by extraction and drying to obtain the final product .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-aminocrotonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Condensation Reactions: It can react with aldehydes and ketones to form imines and enamines.

    Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

    Condensation Reactions: Reagents such as aldehydes, ketones, and acids are used.

    Cyclization Reactions: Catalysts like acids or bases are often employed.

Major Products:

Scientific Research Applications

Ethyl 3-aminocrotonate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of ethyl 3-aminocrotonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The amino group can act as a nucleophile, while the ester group can undergo hydrolysis and other transformations. These properties make it a valuable intermediate in the synthesis of complex molecules .

Comparison with Similar Compounds

  • Methyl 3-aminocrotonate
  • Isopropyl 3-aminocrotonate
  • 3-aminocrotonic acid

Comparison: this compound is unique due to its specific ester group, which imparts different reactivity and solubility properties compared to its methyl and isopropyl analogs. The presence of the ethyl ester group also influences its boiling and melting points, making it suitable for specific applications where other analogs may not be as effective .

Properties

IUPAC Name

ethyl (Z)-3-aminobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-3-9-6(8)4-5(2)7/h4H,3,7H2,1-2H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMPTULBFPFSEQ-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(/C)\N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626-34-6, 7318-00-5
Record name Ethyl 3-aminocrotonate
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Record name Ethyl 3-aminocrotonate
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Record name Ethyl 3-aminocrotonate
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Ethyl 3-aminocrotonate?

A1: this compound has the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol.

Q2: How is this compound typically synthesized?

A2: this compound can be synthesized through the condensation of ethyl acetoacetate with ammonia.

Q3: Can you provide an example from the research where this compound acts as a starting reagent for the synthesis of a pharmaceutical compound?

A: Yes, in the synthesis of Arbidol hydrochloride, a drug with antiviral properties, this compound is reacted with p-benzoquinone through a Nenitzescu reaction. This is followed by a series of steps including O-acylation, N-methylation, bromination, condensation, and a Mannich reaction to ultimately yield the target compound. []

Q4: What makes this compound particularly well-suited for heterocyclic synthesis?

A4: this compound possesses both an amine and an ester group, making it a reactive molecule capable of participating in various cyclization reactions. Its structure allows it to react with aldehydes, ketones, and other functional groups to form diverse heterocyclic systems.

Q5: Can you provide specific examples of heterocyclic compounds synthesized using this compound?

A5: Certainly! Here are a few examples:

  • Pyrano[2,3-c]pyrazole-6-ones: These are formed when this compound reacts with compounds like 1-phenyl-3-methylpyrazolin-5-one in place of the more traditional ethyl acetoacetate. This reaction highlights how using this compound can lead to higher yields of the desired product. []
  • Pyrazolo[3,4-b]pyridin-6-ones: These can be synthesized by reacting this compound with starting materials such as 1-phenyl-3-aminopyrazolin-5-one. []
  • 1,4-Dihydropyridines: These compounds, known for their calcium channel blocking activities, can be synthesized using this compound through variations of the Hantzsch synthesis. [, , , , , ]

Q6: The research mentions an unusual byproduct observed during a 1,4-dihydropyridine synthesis. Could you elaborate on that?

A: In one study, researchers observed an atypical isomer of a 1,4-dihydropyridine with an exocyclic double bond as a byproduct. This occurred during the reaction of 2-acetyl-1-(2-chlorophenyl)-6-methylhept-1-en-3-one with this compound. The structure of this unusual byproduct was confirmed using 1H and 13C NMR spectroscopy. []

Q7: What is the typical role of this compound in the reaction mechanisms leading to these heterocyclic compounds?

A7: this compound often acts as a nucleophile due to the presence of the amine group. This allows it to attack electrophilic carbon atoms in aldehydes, ketones, or other reactive species, initiating the cyclization process.

Q8: Has research explored the influence of structural modifications on the reactivity of this compound?

A: Yes, some studies have investigated the impact of substituents on the reactivity of this compound. For example, researchers synthesized novel linear and crosslinked polybetaines using this compound and its N-substituted alkyl derivatives. They found that the nature of these substituents significantly affected the polymers' properties, including their stimuli-sensitive behavior in response to pH, ionic strength, and solvent composition. [, ]

Q9: Are there studies investigating the Structure-Activity Relationship (SAR) of compounds synthesized using this compound?

A: Yes, in the context of 1,4-dihydropyridine synthesis, a study examined the kinetics of forming 4-(substituted phenyl)-1,4-dihydropyridines using this compound and various substituted 2-benzylideneacetoacetates. They found a correlation between the reaction rate and the electronic properties of the substituents on the phenyl ring, demonstrating the impact of structural modifications on the reaction kinetics. []

Q10: Are there any notable applications of this compound outside the realm of traditional heterocyclic synthesis?

A10: Yes, research has explored the use of this compound in synthesizing novel polymers.

  • Polymeric Betaines: Researchers successfully synthesized linear and crosslinked polyampholytes with a betaine structure by utilizing a Michael addition reaction between acrylic acid and this compound. These polyampholytes displayed interesting stimuli-sensitive behaviors in response to changes in pH, ionic strength, and the application of electric and magnetic fields. [, ]

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